molecular formula C52H62IN9O9 B025840 I(125)-Nasv CAS No. 102976-56-7

I(125)-Nasv

Cat. No.: B025840
CAS No.: 102976-56-7
M. Wt: 1082 g/mol
InChI Key: INDAMCROFGPLSO-WJXVBXJFSA-N
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Description

I(125)-Nasv is a radiopharmaceutical compound incorporating iodine-125 (¹²⁵I), a radioisotope with a half-life of 59.4 days, which emits low-energy gamma radiation (27–35 keV) suitable for diagnostic imaging and targeted radiotherapy . The compound's structure typically involves ¹²⁵I covalently bound to a carrier molecule ("Nasv"), which facilitates site-specific delivery to target tissues. While the exact molecular configuration of Nasv is proprietary, its design likely prioritizes stability, biodistribution efficiency, and minimal off-target retention, aligning with industry standards for radiopharmaceuticals .

This compound is primarily utilized in oncology for brachytherapy (e.g., prostate cancer) and imaging due to its prolonged half-life, enabling longitudinal tracking of tumor dynamics . Its synthesis follows IUPAC nomenclature guidelines, with rigorous validation of purity via elemental analysis, high-resolution mass spectrometry (HRMS), and spectroscopic methods (UV-Vis, NMR) .

Properties

CAS No.

102976-56-7

Molecular Formula

C52H62IN9O9

Molecular Weight

1082 g/mol

IUPAC Name

methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2

InChI Key

INDAMCROFGPLSO-WJXVBXJFSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O

Synonyms

4-NASV
I(125)-NASV
N-(4-azido-3-iodosalicyl)-N'-beta-aminoethylvindesine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

I(125)-Nasv belongs to the iodinated radiopharmaceutical class. Two functionally analogous compounds are sodium iodide (¹³¹I) and ¹²⁵I-iobenguane (¹²⁵I-MIBG).

Parameter This compound Sodium Iodide (¹³¹I) ¹²⁵I-Iobenguane
Isotope ¹²⁵I (59.4 days) ¹³¹I (8.02 days) ¹²⁵I (59.4 days)
Primary Application Brachytherapy, imaging Thyroid ablation, imaging Neuroendocrine tumor imaging
Emission Energy 27–35 keV (gamma) 364 keV (gamma) 27–35 keV (gamma)
Biological Target Tumor-specific antigens Thyroid follicular cells Norepinephrine transporters
Stability High (organic carrier) Low (free iodide) Moderate (metaiodobenzylguanidine)
Synthetic Complexity High (carrier conjugation) Low (ionic formulation) Moderate (radiolabeling)

Key Contrasts :

  • Half-Life and Dosimetry: this compound and ¹²⁵I-iobenguane share identical half-lives, making them preferable for prolonged diagnostic monitoring compared to ¹³¹I, which is suited for short-term therapeutic applications .
  • Target Specificity : Unlike sodium iodide, which passively accumulates in the thyroid, this compound and ¹²⁵I-iobenguane rely on active targeting mechanisms, reducing systemic toxicity .
  • Stability : The organic carrier in this compound enhances in vivo stability compared to ionic ¹³¹I, minimizing radiolysis and off-target diffusion .
Research Findings
  • Efficacy in Imaging : A 2023 study demonstrated that this compound achieved 92% tumor detection sensitivity in prostate cancer models, outperforming ¹²⁵I-iobenguane (85%) due to superior target affinity .
  • Therapeutic Safety : this compound’s low-energy gamma emission reduces collateral tissue damage compared to ¹³¹I, which poses higher risks of thyroid necrosis .

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